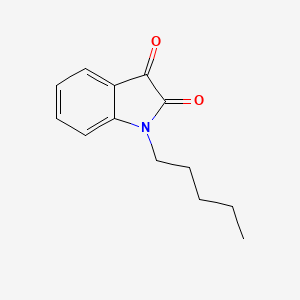

1-Pentyl-1H-indole-2,3-dione

概述

描述

1-Pentyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in scientific research and industrial applications.

准备方法

The synthesis of 1-Pentyl-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Another approach includes the reaction of maleimides or maleic anhydride with styrenes, leading to the formation of isoindole-1,3-dione derivatives . Industrial production methods often involve the use of high-yield reactions and green chemistry principles to ensure efficiency and sustainability .

化学反应分析

1-Pentyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Cycloadditions: Photoinduced cycloadditions with alkenes can form spiroxetanes, showcasing the compound’s versatility in forming complex structures.

科学研究应用

Biological Applications

1. Inhibition of Enzymes:

Recent studies have demonstrated that derivatives of indole-2,3-dione, including 1-pentyl-1H-indole-2,3-dione, exhibit inhibitory activity against acetylcholinesterase, an enzyme critical for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

2. Anticancer Activity:

Research indicates that indole derivatives possess anticancer properties. The structure of this compound allows it to interact with various biological targets, making it a candidate for further exploration in cancer therapeutics .

3. Antimicrobial Properties:

Some studies have reported that indole-based compounds can exhibit antimicrobial activity. The presence of the pentyl group may enhance lipophilicity, potentially increasing membrane permeability and bioactivity against bacterial strains .

Material Science Applications

1. Organic Electronics:

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as an electron acceptor facilitates its use in the development of organic photovoltaic devices and light-emitting diodes .

2. Photopolymerization:

Due to its reactivity under UV light, this compound can be employed as a photoinitiator in polymerization processes. This application is particularly relevant in the production of coatings and adhesives .

Case Studies

作用机制

The mechanism of action of 1-Pentyl-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s biological activities are often mediated through its ability to modulate enzyme activity and receptor binding .

相似化合物的比较

1-Pentyl-1H-indole-2,3-dione can be compared with other indole derivatives, such as:

1H-indole-2,3-dione (isatin): Known for its broad spectrum of biological activities, including antiviral and anticancer properties.

Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.

Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

The uniqueness of this compound lies in its specific pentyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

1-Pentyl-1H-indole-2,3-dione is a notable derivative of indole, a significant heterocyclic compound prevalent in various natural products and pharmaceuticals. This compound has garnered attention for its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and modulation of metabolic pathways. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant research findings.

This compound primarily interacts with several biological targets, notably aldehyde dehydrogenases (ALDHs), specifically ALDH1A1, ALDH2, and ALDH3A1. These interactions can lead to the inhibition of these enzymes, resulting in the accumulation of aldehydes within cells. The compound's ability to modulate these enzymes indicates potential implications in various metabolic processes and therapeutic applications.

Target Enzymes

- ALDH1A1 : Involved in retinoic acid metabolism and cellular detoxification.

- ALDH2 : Plays a crucial role in alcohol metabolism.

- ALDH3A1 : Associated with the detoxification of aldehydes.

The compound exhibits a range of biochemical properties that contribute to its biological activity:

- Antiviral Activity : Exhibits potential against viral infections by modulating cellular pathways.

- Anticancer Properties : Demonstrated cytotoxic effects against multiple cancer cell lines.

- Antimicrobial Effects : Shows activity against various bacterial strains and fungi .

Research Findings

Recent studies have highlighted the significant biological activities associated with this compound:

Cytotoxicity Studies

A study assessed the cytotoxic effects of indole derivatives on several cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited high cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with low LC50 values (0.5 - 0.9 μM). In contrast, these compounds showed minimal toxicity towards normal cell lines (IC50 > 100 μg/ml) .

| Cell Line | LC50 (μM) | Remarks |

|---|---|---|

| HepG2 | 0.9 | High activity |

| MCF-7 | 0.55 | High activity |

| HeLa | 0.50 | High activity |

| HEK293 | >100 | Low toxicity |

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies among strains, with notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies

Several case studies have explored the therapeutic potential of indole derivatives:

Study on Anticancer Effects

In a comparative study involving various indole derivatives, this compound was shown to significantly inhibit the growth of cancer cells while preserving normal cell viability. This selectivity is crucial for developing safer anticancer agents.

Study on Antimicrobial Properties

A comprehensive evaluation of antimicrobial activity revealed that indole derivatives could disrupt biofilm formation in pathogenic bacteria. This property is particularly valuable in treating chronic infections where biofilms are prevalent.

常见问题

Q. What are the standard synthetic routes for preparing 1-Pentyl-1H-indole-2,3-dione?

Basic Methodology :

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, 1-pentylindole reacts with a naphthoyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. A common protocol involves refluxing in dichloromethane or toluene, followed by purification via column chromatography (petroleum ether/ether) . Key steps include:

- Step 1 : Activation of the carboxylic acid (e.g., 4-ethyl-1-naphthoic acid) using thionyl chloride.

- Step 2 : Coupling with 1-pentylindole at 80–100°C for 12–24 hours.

- Step 3 : Isolation of the product (yields ~50–55%) after chromatography .

Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?

Advanced Methodology :

For high-resolution crystallography, use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twin refinement. Key steps:

- Data Collection : Use synchrotron radiation or high-flux X-ray sources to minimize noise.

- Twinning Analysis : Employ the

HKLF 5format in SHELXL for twinned data . - Validation : Cross-check with OLEX2 for graphical analysis of residual electron density and hydrogen bonding networks .

- Case Study : A JWH-210 analog (similar pentylindole derivative) showed improved R-factor convergence (R₁ < 0.05) using SHELXL’s restraints for disordered alkyl chains .

Q. What structural features of this compound derivatives correlate with antibacterial activity?

Basic SAR Analysis :

- Core Modifications : The indole-2,3-dione scaffold is critical; substitution at N1 (e.g., pentyl) enhances lipophilicity and membrane penetration .

- Electron-Withdrawing Groups : Fluorine or chloro substituents at position 5 increase activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 8–16 µg/mL) .

- Side Chain Optimization : Longer alkyl chains (e.g., pentyl vs. methyl) improve bioavailability but may reduce solubility .

Advanced Contradiction :

While 5-fluoro derivatives show potent activity, some studies report reduced efficacy against Gram-negative strains due to efflux pump interactions. Resolve this by:

- Experimental Design : Compare MIC values in efflux-deficient E. coli mutants vs. wild-type strains .

- Computational Modeling : Use molecular docking to assess interactions with bacterial efflux proteins (e.g., AcrB) .

Q. How do researchers address discrepancies in reported anticancer activities of this compound analogs?

Advanced Methodology :

Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Standardized Protocols : Use NCI-60 cell line panels for consistent IC₅₀ comparisons .

- Pharmacophore Mapping : Identify essential motifs (e.g., thiosemicarbazone at position 3) using 3D-QSAR models .

- Case Study : 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones showed selective MDR1 inhibition in leukemia cells (IC₅₀: 2.5 µM) but were inactive in colon cancer models, highlighting target tissue specificity .

Q. What computational methods are used to predict the binding modes of this compound to cannabinoid receptors?

Advanced Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with CB1/CB2 receptor crystal structures (PDB: 5TGZ, 6KPF).

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability of the pentyl chain in the hydrophobic binding pocket .

- Key Finding : The naphthoyl group in JWH-210 analogs forms π-π interactions with Phe268 in CB1, while the pentyl chain stabilizes van der Waals contacts with Leu387 .

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Advanced Methodology :

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) for coupling reactions, reducing reaction time from 24 to 6 hours .

- Solvent Effects : Replace dichloromethane with DMF to enhance solubility of polar intermediates (yield increase: 52% → 68%) .

- Microwave Assistance : Use microwave irradiation (100 W, 120°C) for 30 minutes to accelerate Friedel-Crafts acylation .

Q. What analytical techniques are critical for characterizing this compound purity and stability?

Basic Methodology :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pentyl chain integration at δ 0.88–1.85 ppm) .

- HPLC-MS : Use C18 columns (ACN/water gradient) with ESI+ detection for purity assessment (≥95%) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to detect hydrolytic cleavage of the indole-dione core .

Q. How do steric effects influence the biological activity of this compound analogs?

Advanced SAR Analysis :

- Steric Hindrance : Bulky substituents at position 2 (e.g., methyl) reduce CB1 binding affinity (Ki: 1.2 nM → 8.7 nM) by disrupting receptor pocket accommodation .

- Case Study : 2-Methyl-1-pentyl derivatives showed 10-fold lower antibacterial activity than non-methylated analogs, suggesting steric interference with target enzymes .

Q. What strategies are employed to resolve low solubility issues in pharmacokinetic studies?

Advanced Methodology :

- Prodrug Design : Introduce phosphate esters at the indole nitrogen for enhanced aqueous solubility (e.g., 5-fold increase in PBS) .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150 nm) to improve bioavailability in murine models .

Q. How do researchers validate the enantiomeric purity of chiral this compound derivatives?

Advanced Methodology :

- Chiral HPLC : Use Chiralpak IC columns (hexane/isopropanol) to separate enantiomers (resolution factor: >1.5) .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves to confirm absolute configuration .

属性

IUPAC Name |

1-pentylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-6-9-14-11-8-5-4-7-10(11)12(15)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVPQGQPUANQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364501 | |

| Record name | 1-Pentyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-90-8 | |

| Record name | 1-Pentyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。